molecular formula C4H3ClIN3 B2628366 6-Chloro-5-iodopyrimidin-4-amine CAS No. 353272-15-8

6-Chloro-5-iodopyrimidin-4-amine

Cat. No.: B2628366
CAS No.: 353272-15-8
M. Wt: 255.44
InChI Key: ICVYKJSDWGGRNE-UHFFFAOYSA-N
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Description

6-Chloro-5-iodopyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of chlorine and iodine atoms at the 6th and 5th positions, respectively, on the pyrimidine ring. This compound has a molecular formula of C4H3ClIN3 and a molecular weight of 255.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodopyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 6-chloropyrimidin-4-amine using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodopyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.

    Electrophilic Substitution:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-5-iodopyrimidin-4-amine .

Scientific Research Applications

6-Chloro-5-iodopyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of kinase inhibitors.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-iodopyrimidin-4-amine is unique due to the presence of both chlorine and iodine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. This dual halogenation makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

6-chloro-5-iodopyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYKJSDWGGRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-chloropyrimidin-4-amine (1 g, 7.8 mmol) in 5 mL N,N-dimethylformamide was added N-iodosuccinimide (2.6 g, 11.6 mmol) and the mixture subjected to microwave irradiation (Biotage Initiator) at 100° C. for 30 minutes. The mixture was diluted with water and ethyl acetate and the ethyl acetate layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated. Purification by column chromatography (silica gel, 25% ethyl acetate in hexane) afforded the title compound. LCMS: 255.91 (M+1)+.
Quantity
1 g
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2.6 g
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3.03 g (23.39 mmol) of 6-chloropyrimidin-4-amine in 60 mL of dimethylformamide was added dropwise a solution of iodine monochloride (2.34 mL, 46.70 mmol) in 40 mL of dimethylformamide. Then the mixture was stirred at 45° C. overnight. The solvent was evaporated under reduced pressure and the residue was partitioned between dichloromethane and a 4% aqueous solution of sodium bicarbonate. The organic layer was washed with water and brine, dried over magnesium sulphate, filtered and the solvent was removed in vacuum. The product was purified by flash chromatography (0% to 20%, methanol-dichloromethane) to obtain 4.28 g (72% yield) of the title compound.
Quantity
3.03 g
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reactant
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2.34 mL
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reactant
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60 mL
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40 mL
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solvent
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Yield
72%

Synthesis routes and methods III

Procedure details

To a suspension of 6-chloropyrimidin-4-amine (5.29 g, 40.8 mmol) and trifluoro-methane sulfonic acid (40 mL, 452 mmol) was added N-iodosuccinimide (9.19 g, 40.8 mmol). The mixture was stirred for 3 h at rt. The mixture was poured into 50 mL of ice containing 15 g of NaOH with stirring for 10 min. The resulting precipitate was filtered washed with water, triturated in DCM and collected by filtration to give 6-chloro-5-iodopyrimidin-4-amine: 1H NMR (400 MHz, DMSO-d6) δ 8.11 (s, 1H); LC-MS (ESI) m/z 255.9 [M+H]+.
Quantity
5.29 g
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reactant
Reaction Step One
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40 mL
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reactant
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9.19 g
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reactant
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0 (± 1) mol
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[Compound]
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50 mL
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